molecular formula C15H17N3O2 B2862464 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351632-95-5

2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2862464
CAS No.: 1351632-95-5
M. Wt: 271.32
InChI Key: ZMVOMTASKFKUOH-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates both an indole and a pyrrolidinone moiety, is frequently explored in the design of enzyme inhibitors. Compounds featuring these structural elements have demonstrated potent and selective activity against a range of biological targets. Specifically, research into analogous indole-acetamide derivatives has highlighted their potential as inhibitors for enzymes like butyrylcholinesterase (BChE), a key target in the investigation of therapeutic strategies for neurodegenerative conditions such as Alzheimer's disease . The indole ring system can facilitate critical interactions, such as π–π stacking, within the enzyme's active site . Furthermore, the acetamide linker and the pyrrolidinone group are recognized as key pharmacophores. The pyrrolidinone ring, in particular, is known to mimic the acetamide group of acetylated lysine and is investigated in the context of bromodomain inhibition, which is relevant in epigenetics and oncology research . This dual potential makes this compound a valuable chemical tool for researchers developing new probes and lead compounds in neuropharmacology and targeted protein interaction studies. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18-9-10(12-4-2-3-5-13(12)18)6-15(20)17-11-7-14(19)16-8-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVOMTASKFKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole Derivatives

The 1-methylindole-3-acetic acid precursor is synthesized via Friedel-Crafts alkylation or direct acetylation. For example, reacting 1-methylindole with chloroacetic acid in the presence of a Lewis acid (e.g., AlCl₃) yields the acetic acid derivative. However, this method often requires stringent temperature control (0–5°C) to minimize side reactions.

Hydrolysis of Ester Intermediates

Alternative routes involve synthesizing methyl 2-(1-methyl-1H-indol-3-yl)acetate followed by alkaline hydrolysis. A typical procedure uses NaOH (2 M) in methanol-water (4:1) at 60°C for 6 hours, achieving >85% conversion to the carboxylic acid.

Preparation of 5-Oxopyrrolidin-3-amine

Cyclization of γ-Aminobutyric Acid Derivatives

5-Oxopyrrolidin-3-amine is synthesized via intramolecular cyclization of N-protected γ-aminobutyramide. For instance, treating N-Boc-γ-aminobutyramide with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, followed by heating in toluene at 110°C to induce cyclization.

Reductive Amination Approaches

Another method employs reductive amination of 5-oxopyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine in 70–75% purity. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) enhances the product’s quality.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A standard protocol involves activating 2-(1-methyl-1H-indol-3-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Adding 5-oxopyrrolidin-3-amine and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12 hours, affords the acetamide in 65–70% yield.

Table 1: Optimization of Coupling Reagents

Reagent System Solvent Temperature Yield (%)
EDCI/HOBt DMF 25°C 68
HATU/DIEA DCM 0°C → 25°C 72
DCC/DMAP THF 40°C 58

Direct Coupling Using HATU

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency. Combining equimolar amounts of the acid, HATU, and N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) for 30 minutes, followed by amine addition, achieves 72% isolated yield after purification via recrystallization (ethanol/water).

Alternative Routes via Intermediate Functionalization

Protection-Deprotection Strategies

To prevent side reactions during amide formation, temporary protection of the pyrrolidinone amine with tert-butoxycarbonyl (Boc) is recommended. After coupling, the Boc group is removed using HCl in dioxane, yielding the free amine-acetamide product.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.45–7.12 (m, 4H, indole-H), 4.21 (q, 1H, pyrrolidinone-H), 3.75 (s, 3H, N-CH₃), 2.95–2.65 (m, 2H, CH₂CO), 2.50–2.20 (m, 2H, pyrrolidinone-CH₂).
  • ¹³C NMR: 174.5 (C=O), 136.2 (indole-C3), 124.8–110.4 (aromatic carbons), 48.9 (pyrrolidinone-C3).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₅H₁₇N₃O₂ [M+H]⁺: 272.1396; Found: 272.1399.

Challenges and Optimization Insights

  • Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but complicate purification. Switching to THF improves solubility of intermediates.
  • Byproduct Formation: Over-activation of the carboxylic acid leads to N-acylurea byproducts. Controlled stoichiometry of EDCI/HOBt (1:1.2) mitigates this issue.
  • Stereochemical Control: Racemization at the pyrrolidinone C3 position remains a concern. Chiral HPLC separation or asymmetric synthesis routes are recommended for enantiopure products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology: In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.

Medicine: The compound has been studied for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and functionalities.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The pyrrolidinone and acetamide groups contribute to the compound's ability to influence cellular processes, such as inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indole Acetamides

Compound Name Structural Features Biological Activity References
Target Compound : 2-(1-Methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide Methyl-substituted indole; 5-oxopyrrolidin-3-ylamide Inferred: Potential enzyme modulation
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1) Unmethylated indole; phenylamide α-Amylase inhibition (IC₅₀ = 12.3 µM)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethylamide; unmethylated indole Intermediate for alkaloid synthesis
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitro-substituted indole; ketone group; chiral phenylethylamide Anxiolytic/nonsedative properties (preclinical)
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-sulfanyl linker; substituted indole Antifungal and antibacterial activity
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide Pyrrolo-triazinone core; arylphenylethylamide GPR139 agonism (EC₅₀ = 0.1–10 µM)

Enzyme Inhibition vs. Receptor Modulation

  • Compound 1 () directly inhibits α-amylase, a target for diabetes management, with moderate potency (IC₅₀ = 12.3 µM). The absence of a methyl group on the indole may reduce steric hindrance, facilitating enzyme binding .
  • Pyridazin-3(2H)-one acetamides () act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils. The pyridazinone ring is critical for receptor specificity .
  • GPR139 Agonists () feature a pyrrolo-triazinone core, showing nanomolar potency (EC₅₀ ~0.1 µM) in modulating social behavior in mice. The 4-arylphenyl group enhances blood-brain barrier penetration .

Antiproliferative and Antimicrobial Activity

  • Adamantane-substituted indole acetamides () exhibit antiproliferative activity against cancer cell lines (GI₅₀ < 10 µM). The adamantane group likely enhances hydrophobic interactions with cellular targets .
  • Oxadiazole-sulfanyl acetamides () show broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL). The oxadiazole ring improves metabolic stability and membrane permeability .

Anxiolytic Potential

  • The 5-nitroindole derivative () demonstrates anxiolytic effects without sedation, attributed to the nitro group’s electron-withdrawing effects and chiral phenylethylamide’s stereoselective binding .

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C_{15}H_{18}N_{4}O_{2}
Molecular Weight 298.33 g/mol
CAS Number Not available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of indole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.98 μg/mL against MRSA, suggesting strong antibacterial potential.

Table: Antimicrobial Activity of Indole Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
This compoundMRSANot specified
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98
Other Indole DerivativesVarious (e.g., E. coli, S. aureus)0.56 - 4.17

Anticancer Activity

Indole derivatives have also been evaluated for their anticancer properties. Compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. Specific studies reported significant antiproliferative effects against various cancer types, including lung cancer cell lines .

Case Study: Antiproliferative Effects

In a recent study, several indole derivatives were tested against A549 lung cancer cells. The results indicated that certain compounds displayed preferential suppression of rapidly dividing cells compared to non-tumor cells, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied. For instance, indole derivatives have been shown to inhibit proteases and other critical enzymes involved in bacterial virulence and cancer progression . This characteristic makes them suitable candidates for further drug development targeting resistant bacterial strains and cancer therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

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